4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide
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Overview
Description
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is a compound with the molecular formula C11H13N5O5. It is known for its unique chemical structure, which combines a pyrimidinone ring with a nitrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide typically involves the reaction of 4,6-dimethyl-1H-pyrimidin-2-one with 5-nitrofuran-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety may yield different oxidized products, while reduction of the nitro group may result in the formation of an amine derivative .
Scientific Research Applications
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-1H-pyrimidin-2-one
- 5-nitrofuran-2-carbohydrazide
- Other pyrimidinone and nitrofuran derivatives
Uniqueness
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6313-74-2 |
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Molecular Formula |
C11H13N5O5 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C6H8N2O.C5H5N3O4/c1-4-3-5(2)8-6(9)7-4;6-7-5(9)3-1-2-4(12-3)8(10)11/h3H,1-2H3,(H,7,8,9);1-2H,6H2,(H,7,9) |
InChI Key |
KCHGICTVFHAUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
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